2,5-Dimethyltridecane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

56292-66-1 |

|---|---|

Molecular Formula |

C15H32 |

Molecular Weight |

212.41 g/mol |

IUPAC Name |

2,5-dimethyltridecane |

InChI |

InChI=1S/C15H32/c1-5-6-7-8-9-10-11-15(4)13-12-14(2)3/h14-15H,5-13H2,1-4H3 |

InChI Key |

WHEITGBIIYGVLM-UHFFFAOYSA-N |

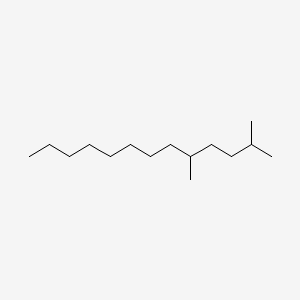

Canonical SMILES |

CCCCCCCCC(C)CCC(C)C |

Origin of Product |

United States |

Foundational & Exploratory

What is the CAS number for 2,5-Dimethyltridecane?

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 2,5-Dimethyltridecane, a branched-chain alkane. While specific biological and signaling pathway data for this compound are not extensively documented in publicly available literature, this guide consolidates its known chemical and physical properties. It also presents detailed, plausible experimental protocols for its synthesis and analysis based on established organic chemistry principles and analytical techniques for similar branched alkanes. The potential biological significance of this compound is discussed in the context of the known roles of branched alkanes as semiochemicals in insect communication.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 56292-66-1 | |

| Molecular Formula | C₁₅H₃₂ | |

| Molecular Weight | 212.41 g/mol | |

| IUPAC Name | This compound | |

| Synonyms | Tridecane, 2,5-dimethyl- | |

| Appearance | Not specified (likely a colorless liquid) | |

| Boiling Point | Not experimentally determined | |

| Melting Point | Not experimentally determined | |

| Density | Not experimentally determined | |

| Solubility | Insoluble in water; soluble in organic solvents |

Experimental Protocols

Synthesis of this compound via Grignard Reaction

This protocol outlines a two-step synthesis starting from 1-bromo-3-methylundecane and 2-bromopropane. The Grignard reagent prepared from 1-bromo-3-methylundecane will react with acetone to form a tertiary alcohol, which is then reduced to the target alkane.

Step 1: Synthesis of 2,5-Dimethyltridecan-2-ol

-

Apparatus Setup: A 250 mL three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. The entire apparatus is thoroughly flame-dried under a stream of dry nitrogen to ensure anhydrous conditions.

-

Grignard Reagent Formation: Place magnesium turnings (1.5 g, 62 mmol) in the flask. A solution of 1-bromo-3-methylundecane (12.5 g, 50 mmol) in 50 mL of anhydrous diethyl ether is added to the dropping funnel.

-

A small portion of the bromide solution is added to the magnesium turnings. The reaction is initiated, if necessary, by gentle warming or the addition of a small crystal of iodine.

-

Once the reaction has started, the remaining bromide solution is added dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

Reaction with Acetone: The reaction mixture is cooled to 0 °C in an ice bath. A solution of acetone (2.9 g, 50 mmol) in 20 mL of anhydrous diethyl ether is added dropwise from the dropping funnel with vigorous stirring.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional hour.

-

Work-up: The reaction is quenched by the slow, dropwise addition of 100 mL of saturated aqueous ammonium chloride solution.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 50 mL).

-

The combined organic extracts are washed with brine (50 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 2,5-dimethyltridecan-2-ol.

Step 2: Reduction of 2,5-Dimethyltridecan-2-ol to this compound

-

Reaction Setup: The crude 2,5-dimethyltridecan-2-ol is dissolved in 100 mL of glacial acetic acid in a 250 mL round-bottom flask equipped with a reflux condenser.

-

Red phosphorus (2 g) and iodine (0.5 g) are added to the solution.

-

The mixture is heated to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, the reaction mixture is poured into 200 mL of ice-water and extracted with diethyl ether (3 x 75 mL).

-

The combined organic extracts are washed successively with water, 5% aqueous sodium thiosulfate solution (to remove unreacted iodine), and saturated aqueous sodium bicarbonate solution.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification: The resulting crude this compound is purified by fractional distillation under reduced pressure to yield the pure product.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: A dilute solution of the purified this compound is prepared in a volatile organic solvent such as hexane (approximately 1 mg/mL).

-

GC Conditions:

-

Column: A nonpolar capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable for separating branched alkanes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 300 °C, and hold for 10 minutes.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-550.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

-

Data Analysis: The retention time of the peak corresponding to this compound is recorded. The mass spectrum is analyzed for the molecular ion peak (M⁺) and characteristic fragmentation patterns of branched alkanes. The fragmentation of branched alkanes is characterized by preferential cleavage at the branching points, leading to the formation of stable carbocations. For this compound, characteristic fragments would be expected from cleavage at the C2-C3, C4-C5, and C5-C6 bonds.

Spectroscopic Data

-

Mass Spectrometry (MS): The electron ionization mass spectrum of this compound is available in the NIST WebBook. The fragmentation pattern is a key identifier for branched alkanes.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would show complex overlapping signals in the aliphatic region (typically 0.8-1.6 ppm). The methyl groups would appear as doublets and triplets, and the methylene and methine protons would be multiplets.

-

¹³C NMR: The carbon NMR spectrum provides more distinct signals for each carbon atom. A reference ¹³C NMR spectrum is available on PubChem. The chemical shifts of the methyl carbons and the carbons at the branch points are characteristic.

-

Biological Role and Signaling Pathways

Specific signaling pathways involving this compound have not been elucidated. However, branched alkanes are known to play significant roles in chemical communication among insects, acting as semiochemicals (pheromones and kairomones).

Cuticular hydrocarbons (CHCs), including branched alkanes, form a waxy layer on the insect cuticle that primarily serves to prevent desiccation. These compounds also function as species- and sex-specific recognition cues, trail pheromones, and kairomones that can be detected by predators or parasitoids. The specific blend of CHCs, including the position and number of methyl branches, creates a unique chemical signature.

The biosynthesis of branched-chain hydrocarbons in insects involves the elongation of fatty acids followed by reductive decarbonylation. The perception of these chemical cues by other insects occurs through olfactory receptor neurons located in the antennae, which then triggers a behavioral response.

Visualizations

Proposed Synthesis Workflow

Caption: Proposed workflow for the synthesis and purification of this compound.

General Role in Insect Chemical Communication

Caption: General signaling pathway of branched alkanes in insect chemical communication.

The Pivotal Role of Stereochemistry in the Biological Activity of 2,5-Dimethyltridecane Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dimethyltridecane, a branched-chain hydrocarbon, has been identified as a crucial semiochemical, particularly as a sex pheromone component in certain species of Lepidoptera. Its biological activity is intrinsically linked to its stereochemistry, with different isomers exhibiting markedly distinct effects on receptor binding and subsequent behavioral responses. This technical guide provides an in-depth analysis of the biological activity of this compound isomers, focusing on quantitative data, experimental methodologies, and the underlying logical frameworks of its function.

Quantitative Biological Activity of this compound Isomers

The biological efficacy of this compound isomers as a pheromone is highly dependent on their specific stereoconfiguration. Field trapping experiments with the western hemlock looper, Lambdina fiscellaria lugubrosa, have demonstrated a clear stereospecific response. The following table summarizes the key findings from these bioassays.

| Compound | Dose (µg on rubber septa) | Mean Trap Catch (± SE) | Activity Level |

| (5R,11S)-5,11-Dimethylheptadecane (Major Component) | 100 | 35.5 ± 8.7a | High |

| (5R,11S)-5,11-Dimethylheptadecane + (5S)-2,5-Dimethylheptadecane | 100 + 10 | 55.2 ± 12.1b | Synergistic |

| (5R,11S)-5,11-Dimethylheptadecane + (5R)-2,5-Dimethylheptadecane | 100 + 10 | 33.8 ± 7.9a | No Synergy |

Data extracted from field trapping experiments conducted on Lambdina fiscellaria lugubrosa. Means in the same column followed by the same letter are not significantly different (P > 0.05; Duncan’s multiple range test).

As the data indicates, the addition of the (5S)-isomer of 2,5-dimethylheptadecane to the major pheromone component, (5R,11S)-5,11-dimethylheptadecane, resulted in a significant increase in trap catch, demonstrating a synergistic effect. Conversely, the (5R)-isomer showed no such enhancement, highlighting the critical role of the stereocenter at the 5-position for biological activity in this context.

Experimental Protocols

Synthesis of this compound Isomers

The enantiomerically pure isomers of this compound are synthesized using chiral building blocks. A common approach involves the use of baker's yeast for the asymmetric reduction of a prochiral ketone, yielding a chiral alcohol precursor with high enantiomeric excess.

Key Steps:

-

Preparation of the Chiral Precursor: Asymmetric reduction of a suitable keto-ester using baker's yeast (Saccharomyces cerevisiae) to produce a chiral hydroxy-ester.

-

Conversion to a Leaving Group: The hydroxyl group of the chiral precursor is converted to a good leaving group, such as a tosylate or mesylate.

-

Chain Elongation: The tosylated or mesylated precursor undergoes a coupling reaction with an appropriate Grignard or organocuprate reagent to introduce the remainder of the carbon chain.

-

Final Modification and Purification: The resulting intermediate is deprotected and purified using column chromatography to yield the desired stereoisomer of this compound.

Gas Chromatography-Electroantennographic Detection (GC-EAD)

GC-EAD is a powerful technique used to identify biologically active volatile compounds from a complex mixture. It simultaneously presents the effluent from a gas chromatograph to a flame ionization detector (FID) and an insect antenna, allowing for the precise identification of compounds that elicit an electrophysiological response.

Methodology:

-

Sample Preparation: Pheromone gland extracts or synthetic standards are dissolved in a suitable solvent (e.g., hexane).

-

Gas Chromatography: The sample is injected into a gas chromatograph equipped with a non-polar capillary column. The oven temperature is programmed to separate the individual components of the mixture.

-

Effluent Splitting: At the end of the column, the effluent is split, with one portion directed to the FID and the other to the EAD setup.

-

Electroantennographic Detection: The effluent directed to the EAD passes over an excised insect antenna mounted between two electrodes. The electrical potential difference across the antenna is amplified and recorded.

-

Data Analysis: The FID chromatogram and the EAD recording are displayed simultaneously. Peaks in the FID chromatogram that correspond to a depolarization event in the EAD signal indicate an antennally active compound.

Field Trapping Bioassays

Field trapping experiments are essential for evaluating the behavioral response of the target insect to synthetic pheromone candidates under natural conditions.

Protocol:

-

Trap Preparation: Sticky traps or funnel traps are baited with rubber septa impregnated with the synthetic pheromone components dissolved in a volatile solvent. Control traps are baited with the solvent alone.

-

Experimental Design: Traps are deployed in the natural habitat of the target insect in a randomized complete block design to minimize positional effects. Traps are typically spaced at least 20 meters apart.

-

Data Collection: The number of captured target insects in each trap is recorded at regular intervals.

-

Statistical Analysis: The trap catch data is analyzed using appropriate statistical methods (e.g., ANOVA followed by a multiple range test) to determine significant differences in attraction between the different treatments.

Signaling and Logical Relationships

The stereospecificity of this compound's activity suggests a highly selective lock-and-key mechanism at the olfactory receptor level. The chiral center at the 5-position is critical for the proper orientation and binding of the molecule within the receptor protein.

Discovery and identification of 2,5-Dimethyltridecane in nature

For Immediate Release

[City, State] – [Date] – 2,5-Dimethyltridecane, a branched-chain alkane, has been identified as a naturally occurring compound, primarily cataloged as a floral volatile. This technical guide provides a comprehensive overview of the current knowledge regarding its discovery, identification, and natural sources, with a focus on methodologies for its detection.

Discovery and Identification

This compound is a saturated hydrocarbon with the chemical formula C15H32. Its presence in the natural world has been noted in select floral species. The primary identification of this compound in plant volatile emissions has been facilitated by advanced analytical techniques, particularly Gas Chromatography-Mass Spectrometry (GC-MS). This powerful method allows for the separation of complex mixtures of volatile compounds and their subsequent identification based on their mass spectra and retention times.

While the Pherobase database lists this compound as a floral compound found in Syringa oblata var. alba (Early lilac) and a species of Rosa, the primary scientific literature detailing its initial discovery and the quantitative analysis of its abundance in these or other natural sources remains elusive in broad searches.

Natural Occurrence

The known natural sources of this compound are currently limited to the plant kingdom.

Table 1: Documented Natural Sources of this compound

| Kingdom | Family | Genus | Species | Common Name |

| Plantae | Oleaceae | Syringa | Syringa oblata var. alba | Early Lilac |

| Plantae | Rosaceae | Rosa | Not Specified | Rose |

Data sourced from The Pherobase, a database of pheromones and semiochemicals.

Experimental Protocols

The identification of this compound and other volatile hydrocarbons from natural sources typically involves the following experimental workflow.

Extraction of Volatile Compounds

A common and effective method for extracting volatile compounds from plant material is headspace solid-phase microextraction (HS-SPME).

-

Sample Preparation: A known quantity of the fresh plant material (e.g., flowers) is placed in a sealed vial.

-

Extraction: An SPME fiber coated with a suitable stationary phase (e.g., polydimethylsiloxane/divinylbenzene) is exposed to the headspace of the vial for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 25°C).

-

Desorption: The SPME fiber is then inserted into the heated injection port of a gas chromatograph, where the adsorbed volatile compounds are desorbed.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The desorbed volatile compounds are analyzed using a GC-MS system.

-

Gas Chromatography: The volatile compounds are separated on a capillary column (e.g., HP-5MS). The oven temperature is programmed to ramp up, allowing for the separation of compounds based on their boiling points and interactions with the stationary phase.

-

Mass Spectrometry: As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron impact). The resulting mass spectrum, which shows the mass-to-charge ratio of the fragment ions, serves as a molecular fingerprint.

-

Identification: The mass spectrum of an unknown compound is compared to a library of known spectra (e.g., the NIST library) for identification. The retention time of the compound is also compared to that of a known standard for confirmation.

Biosynthesis of Branched-Chain Alkanes

While a specific biosynthetic pathway for this compound has not been elucidated, the general pathway for the biosynthesis of methyl-branched alkanes in insects is understood to involve the fatty acid synthase (FAS) system. In this pathway, methylmalonyl-CoA is used as a substrate in place of malonyl-CoA at specific elongation steps, leading to the incorporation of a methyl branch. The resulting fatty acid is then converted to the corresponding alkane.

Biological Activity and Signaling Pathways

This compound is listed as a semiochemical, a chemical that mediates interactions between organisms. However, specific details regarding its role as a pheromone (intraspecific communication), kairomone (interspecific, receiver benefits), or allomone (interspecific, sender benefits) are not well-documented in the available scientific literature. Consequently, no specific signaling pathways involving this compound can be definitively described at this time.

Below is a generalized logical workflow for the identification of a semiochemical from a natural source.

Caption: A logical workflow for the identification and characterization of a semiochemical.

Future Directions

Further research is needed to elucidate the specific biological role of this compound. This would involve targeted studies to quantify its presence in various natural sources and to investigate its potential as a semiochemical in insect-plant or insect-insect interactions. Such studies would be invaluable for the fields of chemical ecology and drug development.

The Role of 2,5-Dimethyltridecane and Related Branched Alkanes in Insect Chemical Communication: A Technical Guide

Disclaimer: Direct research on the specific role of 2,5-dimethyltridecane in insect chemical communication is limited in publicly available scientific literature. This guide, therefore, provides a comprehensive overview of the known roles of the broader class of dimethyl-branched alkanes and cuticular hydrocarbons in insect communication, using this compound as a representative compound of this class. The methodologies and principles described are broadly applicable to the study of such semiochemicals.

Introduction

Chemical communication is a cornerstone of insect behavior, mediating critical interactions from mating and aggregation to trail-following and social organization. Semiochemicals, the chemical signals that carry information between organisms, are incredibly diverse. Among these, hydrocarbons, particularly branched alkanes, play a significant role, primarily as components of the insect cuticle. These cuticular hydrocarbons (CHCs) not only serve as a crucial barrier against desiccation but also function as contact or close-range chemical cues.

Dimethyl-branched alkanes, a subclass of CHCs, have been identified as potent sex pheromones in several insect species, particularly within the order Lepidoptera. While the specific role of this compound remains to be elucidated, its structural similarity to known pheromones suggests its potential as a semiochemical. This guide will synthesize the available information on related dimethyl-branched alkanes, detail the experimental protocols for their study, and provide a framework for future research into compounds like this compound.

Quantitative Data on Dimethyl-Branched Alkanes in Insect Communication

The following table summarizes the available quantitative and functional data for dimethyl-branched alkanes that have been identified as insect pheromones. This data provides a crucial reference for understanding the potential roles and potencies of similar compounds.

| Insect Species | Compound | Function | Behavioral Response/Quantitative Data |

| Lambdina fiscellaria fiscellaria (Geometrid moth) | 5,11-Dimethylheptadecane | Sex Pheromone | Component of the female sex pheromone blend. |

| Lambdina fiscellaria fiscellaria (Geometrid moth) | 2,5-Dimethylheptadecane | Sex Pheromone | Component of the female sex pheromone blend. |

Experimental Protocols

The identification and characterization of hydrocarbon semiochemicals involve a multi-step process combining chemical analysis and behavioral bioassays.

Pheromone Extraction

a) Solvent Extraction:

-

Objective: To collect cuticular hydrocarbons from the insect's body surface.

-

Protocol:

-

Individual or small groups of insects are briefly immersed in a non-polar solvent such as hexane or pentane (typically for 1-5 minutes).

-

The solvent is then carefully removed and concentrated under a gentle stream of nitrogen.

-

The resulting extract contains a mixture of cuticular lipids, including hydrocarbons.

-

b) Solid-Phase Microextraction (SPME):

-

Objective: To sample volatile or semi-volatile compounds from the headspace of an insect or from its cuticle with minimal solvent use.

-

Protocol:

-

An SPME fiber (e.g., coated with polydimethylsiloxane - PDMS) is exposed to the headspace of a calling female or gently rubbed against the insect's cuticle.

-

The adsorbed compounds are then thermally desorbed directly into the injection port of a gas chromatograph.

-

Chemical Analysis

a) Gas Chromatography-Mass Spectrometry (GC-MS):

-

Objective: To separate and identify the chemical components of the extract.

-

Protocol:

-

The concentrated extract is injected into a gas chromatograph equipped with a non-polar capillary column (e.g., DB-5ms).

-

The oven temperature is programmed to ramp up, separating compounds based on their boiling points and interaction with the stationary phase.

-

The separated compounds are then ionized and fragmented in the mass spectrometer.

-

The resulting mass spectra are compared to libraries (e.g., NIST) and to synthetic standards for positive identification. The retention time of the natural product is also compared to that of a synthetic standard.

-

Behavioral Bioassays

a) Electroantennography (EAG):

-

Objective: To determine which of the identified compounds are detected by the insect's antennae.

-

Protocol:

-

An antenna is excised from a male insect and mounted between two electrodes.

-

Puffs of air carrying synthetic standards of the identified compounds are passed over the antenna.

-

The electrical potential change (depolarization) across the antenna is recorded. A significant response indicates that the compound is detected by olfactory receptor neurons.

-

b) Wind Tunnel Bioassays:

-

Objective: To observe the behavioral responses of insects to synthetic pheromone candidates in a controlled environment that mimics natural conditions.

-

Protocol:

-

A wind tunnel is used to create a laminar airflow.

-

A synthetic pheromone blend or individual components are released from a point source at the upwind end of the tunnel.

-

Male insects are released at the downwind end, and their flight behavior (e.g., taking flight, upwind anemotaxis, casting, landing at the source) is recorded and quantified.

-

c) Field Trapping:

-

Objective: To test the attractiveness of synthetic pheromones under natural conditions.

-

Protocol:

-

Traps (e.g., sticky traps or funnel traps) are baited with lures containing the synthetic pheromone(s).

-

Traps are deployed in the field in a randomized block design.

-

The number of target insects captured in baited traps is compared to the number captured in unbaited control traps.

-

Visualizations

Signaling Pathway

Caption: Hypothetical signaling pathway for a cuticular hydrocarbon like this compound.

Experimental Workflow

Caption: General experimental workflow for the identification of insect cuticular hydrocarbons.

Conclusion and Future Directions

While the specific role of this compound in insect chemical communication remains an open question, the established functions of structurally similar dimethyl-branched alkanes provide a strong foundation for future research. It is plausible that this compound could function as a sex pheromone component in an as-yet-unstudied insect species or play a more general role as a cuticular hydrocarbon involved in species or colony recognition.

Future research should focus on:

-

Broad-scale screening: Analyzing the cuticular hydrocarbon profiles of a wider range of insect species, particularly those in taxa known to use branched alkanes for communication.

-

Biosynthetic studies: Investigating the enzymatic pathways responsible for the production of branched alkanes in insects.

-

Behavioral experiments: Conducting detailed behavioral bioassays with synthetic this compound on various insect species to probe for potential pheromonal activity.

The methodologies and frameworks presented in this guide offer a clear path for researchers to explore the fascinating and complex world of insect chemical communication and to uncover the specific roles of compounds like this compound.

Predicted Mass Spectrum of 2,5-Dimethyltridecane: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted electron ionization (EI) mass spectrum of 2,5-dimethyltridecane (C₁₅H₃₂), a branched-chain alkane. Understanding the fragmentation patterns of such molecules is crucial for their identification and structural elucidation in complex mixtures, a common requirement in various stages of drug discovery and development. This document outlines the expected mass-to-charge ratios (m/z) and relative abundances of key fragments, details a standard experimental protocol for obtaining such a spectrum, and illustrates the primary fragmentation pathways.

Predicted Mass Spectrum Data

The electron ionization mass spectrum of this compound is characterized by fragmentation at the branching points, leading to the formation of stable carbocations. The molecular ion peak (M⁺) is expected to be of low abundance or potentially absent, a common feature for branched alkanes.[1][2] The base peak, the most intense signal in the spectrum, will likely correspond to a highly stable fragment resulting from cleavage at a tertiary carbon.

The predicted major fragments and their relative intensities are summarized in the table below. This data is based on the general principles of alkane fragmentation and publicly available spectral data from the National Institute of Standards and Technology (NIST).[3][4][5]

| m/z | Predicted Fragment Ion | Relative Abundance (%) | Notes |

| 43 | [C₃H₇]⁺ | High | Isopropyl cation from cleavage at C2. |

| 57 | [C₄H₉]⁺ | High | Butyl cation fragment. |

| 71 | [C₅H₁₁]⁺ | High | Pentyl cation fragment. |

| 85 | [C₆H₁₃]⁺ | Moderate | Hexyl cation fragment from cleavage at C5. |

| 113 | [C₈H₁₇]⁺ | Moderate | Octyl fragment from loss of a C₅H₁₁ radical at C5. |

| 141 | [C₁₀H₂₁]⁺ | Low | Decyl fragment from loss of a C₃H₇ radical at C5. |

| 170 | [C₁₂H₂₅]⁺ | Low | Loss of an ethyl group. |

| 197 | [C₁₄H₂₉]⁺ | Very Low | Loss of a methyl group ([M-15]⁺). |

| 212 | [C₁₅H₃₂]⁺ | Very Low / Absent | Molecular Ion (M⁺). |

Fragmentation Pathways

The fragmentation of this compound upon electron ionization is driven by the stability of the resulting carbocations. Cleavage occurs preferentially at the C2 and C5 positions due to the methyl branches, which can stabilize the positive charge on the resulting fragment. The loss of the largest alkyl group at a branching point is generally favored.[1][6]

The logical flow of the primary fragmentation events is depicted in the following diagram:

Caption: Predicted fragmentation of this compound.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The following outlines a typical experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization source.

1. Sample Preparation:

-

Prepare a dilute solution of the this compound standard in a volatile organic solvent (e.g., hexane or dichloromethane) at a concentration of approximately 10-100 µg/mL.

2. Gas Chromatography (GC) Conditions:

-

Injector: Split/splitless injector, operated in split mode with a high split ratio (e.g., 50:1) to prevent column overloading.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

GC Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness dimethylpolysiloxane column (e.g., DB-1 or equivalent).

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase temperature at a rate of 10 °C/min to 280 °C.

-

Final hold: Hold at 280 °C for 5 minutes.

-

3. Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.[7]

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Scan Range: m/z 40-350.

-

Scan Rate: 2 scans/second.

-

Transfer Line Temperature: 280 °C.

4. Data Acquisition and Analysis:

-

Acquire data using the instrument's data acquisition software.

-

Process the resulting chromatogram to identify the peak corresponding to this compound.

-

Extract the mass spectrum for this peak and subtract the background to obtain a clean spectrum.

-

Compare the acquired spectrum with a reference library (e.g., NIST) for confirmation.

This comprehensive guide provides the foundational information required for the identification and analysis of this compound using mass spectrometry. The provided data and protocols are intended to support researchers in their analytical endeavors within the pharmaceutical and chemical sciences.

References

- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 2. whitman.edu [whitman.edu]

- 3. Tridecane, 2,5-dimethyl- [webbook.nist.gov]

- 4. Tridecane, 2,5-dimethyl- [webbook.nist.gov]

- 5. This compound | C15H32 | CID 41838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. GCMS Section 6.9.2 [people.whitman.edu]

- 7. Electron impact mass spectrometry of alkanes in supersonic molecular beams - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2,5-Dimethyltridecane

Abstract

This document provides detailed application notes and protocols for the synthesis of 2,5-dimethyltridecane for research purposes. The synthesis is approached through two viable and well-established organic chemistry reactions: a Grignard reaction and a Wittig reaction followed by hydrogenation. These methods offer flexibility in starting material selection and are scalable for laboratory production. This document is intended for researchers, scientists, and drug development professionals who require a high-purity source of this branched alkane for their studies. Potential applications of this compound include its use as a non-polar solvent, a standard for analytical chemistry, and in the development of drug delivery systems.

Introduction

This compound is a long-chain branched alkane with the chemical formula C₁₅H₃₂. Due to its specific isomeric structure, it serves as a valuable tool in various research areas. Branched alkanes are known to have different physical and chemical properties compared to their linear counterparts, including lower melting points and different viscosities. In the context of drug development, long-chain alkanes and their functionalized derivatives are being explored for their potential role in lipid-based drug delivery systems. The synthesis of pure this compound is essential for reproducible and accurate research in these fields.

This document outlines two distinct synthetic pathways to obtain this compound.

Synthetic Pathways

Two primary retrosynthetic analyses are considered for the synthesis of this compound:

-

Pathway A: Grignard Reaction. This approach involves the coupling of a Grignard reagent with an appropriate alkyl halide.

-

Pathway B: Wittig Reaction and Hydrogenation. This two-step pathway first constructs an alkene with the desired carbon skeleton via a Wittig reaction, followed by catalytic hydrogenation to yield the saturated alkane.

Pathway A: Grignard Reaction

The Grignard reaction provides a direct method for forming carbon-carbon bonds. For the synthesis of this compound, a suitable disconnection is between the C4 and C5 positions. This leads to the reaction of a Grignard reagent derived from 2-bromobutane with 1-bromononane.

Caption: Grignard Reaction Workflow for this compound Synthesis.

Pathway B: Wittig Reaction and Hydrogenation

The Wittig reaction is a reliable method for alkene synthesis from aldehydes or ketones. For this compound, a disconnection across a double bond can be envisioned at the C4-C5 position. This would involve the reaction of a phosphonium ylide derived from isobutyltriphenylphosphonium bromide with undecan-2-one. The resulting alkene is then hydrogenated.

Caption: Wittig Reaction and Hydrogenation Workflow.

Experimental Protocols

Protocol for Pathway A: Grignard Reaction

Materials:

-

2-Bromobutane

-

Magnesium turnings

-

1-Bromononane

-

Anhydrous diethyl ether

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane

Procedure:

-

Preparation of Grignard Reagent:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Add magnesium turnings to the flask.

-

Dissolve 2-bromobutane in anhydrous diethyl ether and add it to the dropping funnel.

-

Add a small amount of the 2-bromobutane solution to the magnesium turnings to initiate the reaction.

-

Once the reaction starts (indicated by bubbling and a cloudy appearance), add the remaining 2-bromobutane solution dropwise to maintain a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

-

Coupling Reaction:

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Dissolve 1-bromononane in anhydrous diethyl ether and add it to the dropping funnel.

-

Add the 1-bromononane solution dropwise to the cooled Grignard reagent.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

-

-

Work-up and Purification:

-

Quench the reaction by slowly adding 1 M hydrochloric acid while cooling the flask in an ice bath.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using hexane as the eluent.

-

Protocol for Pathway B: Wittig Reaction and Hydrogenation

Materials:

-

Isobutyl bromide

-

Triphenylphosphine

-

Anhydrous toluene

-

n-Butyllithium (n-BuLi) in hexanes

-

Undecan-2-one

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

10% Palladium on carbon (Pd/C)

-

Hydrogen gas

Procedure:

-

Synthesis of the Phosphonium Salt:

-

In a round-bottom flask, dissolve triphenylphosphine in anhydrous toluene.

-

Add isobutyl bromide and heat the mixture to reflux for 24 hours.

-

Cool the mixture to room temperature, and collect the precipitated isobutyltriphenylphosphonium bromide by filtration. Wash with cold toluene and dry under vacuum.

-

-

Wittig Reaction:

-

Suspend the phosphonium salt in anhydrous THF in a flame-dried, nitrogen-flushed flask.

-

Cool the suspension to 0 °C and add n-butyllithium dropwise until the deep red color of the ylide persists.

-

Stir the ylide solution at room temperature for 1 hour.

-

Cool the solution back to 0 °C and add a solution of undecan-2-one in THF dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with methanol.

-

Remove the solvent under reduced pressure. Add hexane to the residue, filter to remove triphenylphosphine oxide, and concentrate the filtrate.

-

-

Hydrogenation:

-

Dissolve the crude alkene in ethanol in a hydrogenation flask.

-

Add a catalytic amount of 10% Pd/C.

-

Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring.

-

Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with ethanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify by column chromatography on silica gel with hexane as the eluent.

-

Data Presentation

The following tables summarize the expected quantitative data for the synthesis of this compound. These values are based on typical yields for similar reactions found in the organic synthesis literature.

Table 1: Reagent Quantities and Molar Equivalents

| Reagent | Pathway A (Grignard) | Pathway B (Wittig) |

| Starting Halide 1 | 2-Bromobutane (1.2 eq) | Isobutyl bromide (1.1 eq) |

| Starting Halide 2/Carbonyl | 1-Bromononane (1.0 eq) | Undecan-2-one (1.0 eq) |

| Mg / PPh₃ / n-BuLi | Magnesium (1.3 eq) | PPh₃ (1.1 eq), n-BuLi (1.1 eq) |

| Solvent | Anhydrous Diethyl Ether | Anhydrous Toluene/THF |

Table 2: Expected Yields and Purity

| Parameter | Pathway A (Grignard) | Pathway B (Wittig & Hydrogenation) |

| Theoretical Yield | Based on 1-bromononane | Based on undecan-2-one |

| Expected Crude Yield | 60-75% | 70-85% (for Wittig step) |

| Expected Purified Yield | 50-65% | 65-80% (overall) |

| Purity (by GC-MS) | >98% | >98% |

Characterization

The final product, this compound, should be characterized to confirm its identity and purity.

-

**Gas Chromatography-Mass Spectrometry (GC-MS):

Application Notes & Protocols: Solid-Phase Microextraction (SPME) for the Analysis of Insect Cuticular Hydrocarbons

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Insect cuticular hydrocarbons (CHCs) are a critical component of the insect's exoskeleton, playing a vital role in preventing desiccation and serving as semiochemicals for communication.[1][2][3][4] The analysis of CHC profiles is essential for species identification, chemotaxonomy, and understanding insect behavior and chemical ecology.[1][2][3] Solid-Phase Microextraction (SPME) offers a solvent-free, non-destructive, and efficient alternative to traditional solvent-based extraction methods for sampling these compounds.[2][5] This document provides a detailed protocol for the SPME of insect CHCs, followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS).

Data Presentation

A critical step in developing an SPME method is the selection of the appropriate fiber coating. The choice of fiber significantly impacts the efficiency of CHC extraction. Below is a summary of the comparative performance of different SPME fibers for the extraction of Acyrthosiphon pisum cuticular hydrocarbons.

Table 1: Comparison of Different SPME Fiber Coatings for the Extraction of Insect Cuticular Hydrocarbons

| SPME Fiber Coating | Polarity | Efficiency in Adsorbing CHCs | Qualitative Profile | Notes |

| 7 µm Polydimethylsiloxane (PDMS) | Non-polar | Most efficient adsorption[1][2][3] | Qualitatively similar to other effective fibers | Selected as optimal due to high efficiency and thermal stability (220–320°C).[1] |

| 100 µm Polydimethylsiloxane (PDMS) | Non-polar | Less efficient than 7 µm PDMS[1] | Qualitatively similar to other effective fibers | Lower operating temperature range (200–280°C) compared to 7 µm PDMS.[1] |

| 65 µm PDMS/Divinylbenzene (DVB) | Bipolar | Adsorbed CHCs | Qualitatively similar to other effective fibers | |

| 85 µm Polyacrylate (PA) | Polar | Adsorbed CHCs | Qualitatively similar to other effective fibers | |

| 85 µm Carboxen/PDMS (CAR/PDMS) | Bipolar | Little to no adsorption of CHCs[1] | No visual peaks in the chromatogram[1] | Not suitable for CHC extraction. |

Experimental Protocols

This section details the methodology for the SPME of insect CHCs, from fiber preparation to GC-MS analysis.

1. Materials and Equipment:

-

SPME fiber assembly (e.g., 7 µm PDMS)

-

SPME fiber holder

-

Gas Chromatograph-Mass Spectrometer (GC-MS)

-

Vials for holding insects during extraction (optional, for headspace SPME)

-

Forceps for handling insects

-

Microscope for observing the insect and guiding the fiber

2. SPME Fiber Conditioning:

Before the first use, it is crucial to condition the SPME fiber to remove any contaminants.

-

Insert the SPME fiber into the GC injection port.

-

Condition the fiber according to the manufacturer's instructions. For example:

3. SPME Sampling (Direct Contact Method):

The direct contact method involves rubbing the SPME fiber directly on the insect's cuticle. This is a non-lethal technique that allows for repeated sampling from the same individual.[6][7]

-

Immobilize the insect (e.g., by chilling or gentle restraint).

-

Carefully expose the SPME fiber from its protective needle.

-

Gently rub the fiber over the surface of the insect's cuticle for a defined period (e.g., 2 minutes). The abdomen and thorax are common sampling sites.

-

Retract the fiber back into the needle.

-

The fiber is now ready for GC-MS analysis.

4. SPME Sampling (Headspace Method):

The headspace method samples the volatile and semi-volatile CHCs present in the air surrounding the insect.

-

Place the live insect(s) in a sealed glass vial.

-

Expose the conditioned SPME fiber to the headspace above the insect(s) for a specific time and temperature (e.g., 60 minutes at 70°C).[8]

-

Retract the fiber and proceed to GC-MS analysis.

5. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Injection: Insert the SPME fiber into the heated injection port of the GC. The high temperature desorbs the collected CHCs from the fiber onto the GC column. A typical desorption time is 4 minutes.[8]

-

GC Column: A non-polar column, such as a DB-5 or equivalent, is commonly used for CHC analysis.

-

Oven Temperature Program: An example of a suitable temperature program is:

-

Initial temperature: 150°C.

-

Ramp to 320°C at a rate of 5°C/min.[9]

-

-

Carrier Gas: Helium is typically used as the carrier gas.

-

Mass Spectrometer: The mass spectrometer is used to detect and identify the separated CHCs.

6. Data Analysis:

-

The resulting chromatogram will show a series of peaks, each corresponding to a different CHC.

-

Identify the compounds by comparing their mass spectra to a known library (e.g., NIST) and by running alkane standards.

-

The relative abundance of each CHC can be calculated by integrating the area under each peak.

Visualization

The following diagram illustrates the experimental workflow for the SPME of insect cuticular hydrocarbons.

Caption: Experimental workflow for SPME of insect CHCs.

Comparison to Solvent Extraction

SPME is a powerful alternative to traditional solvent extraction (e.g., hexane immersion).[2] Studies have shown that while both methods yield qualitatively similar CHC profiles, SPME may extract relatively fewer short-chained CHCs.[1][3] However, the non-destructive nature of SPME allows for repeated measurements on the same individual over time, which is a significant advantage for many experimental designs.[6][7] Additionally, SPME avoids the risk of extracting internal lipids, which can be a concern with whole-body solvent immersion.[2]

References

- 1. Solid-phase microextraction-based cuticular hydrocarbon profiling for intraspecific delimitation in Acyrthosiphon pisum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Solid-phase microextraction-based cuticular hydrocarbon profiling for intraspecific delimitation in Acyrthosiphon pisum | PLOS One [journals.plos.org]

- 3. Solid-phase microextraction-based cuticular hydrocarbon profiling for intraspecific delimitation in Acyrthosiphon pisum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cuticular Hydrocarbon Profiling by Fractionation and GC-MS in Socially Parasitic Ants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Solid-phase microextraction of insect epicuticular hydrocarbons for gas chromatographic mass spectrometric analysis [flore.unifi.it]

- 6. researchgate.net [researchgate.net]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. Frontiers | Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham [frontiersin.org]

- 9. Cuticular hydrocarbons as a tool for the identification of insect species: Puparial cases from Sarcophagidae - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Large-Scale Synthesis of Insect Pheromones for Pest Management

For Researchers, Scientists, and Drug Development Professionals

Introduction

Insect pheromones are chemical signals used for intraspecific communication, playing a crucial role in behaviors such as mating, aggregation, and trail-following. Their species-specificity and high potency make them ideal candidates for environmentally benign pest management strategies. The large-scale synthesis of these semiochemicals is paramount for their practical application in agriculture and forestry, primarily for mating disruption and mass trapping techniques. This document provides detailed application notes and protocols for both the chemical and biosynthetic production of insect pheromones, intended to guide researchers and professionals in developing and implementing sustainable pest control solutions. While chemical synthesis has been the traditional approach, biotechnological methods using engineered microorganisms and plants are emerging as cost-effective and environmentally friendly alternatives.[1][2]

I. Synthesis Strategies: A Comparative Overview

The production of insect pheromones on a large scale can be broadly categorized into two main approaches: chemical synthesis and biosynthesis. The choice of method often depends on the complexity of the pheromone structure, cost-effectiveness, and desired purity.

Data Presentation: Comparison of Synthesis Methods

| Synthesis Method | Key Advantages | Key Disadvantages | Typical Yields/Titers | Purity | References |

| Chemical Synthesis | Well-established, high purity achievable, versatile for various structures. | Often complex, multi-step processes, may use hazardous reagents and produce toxic waste, can be expensive for complex molecules.[2][3] | 11% - 85% overall yield (varies greatly with complexity).[3] | >95% achievable with purification. | [3] |

| Microbial Biosynthesis (Engineered Yeast) | Sustainable, uses renewable feedstocks, can produce complex molecules, potentially lower cost for certain pheromones.[2][4] | Strain development can be time-consuming, fermentation scale-up challenges, downstream processing can be complex. | 1.7 mg/L to 2.57 g/L depending on the pheromone and strain optimization.[1][5] | Variable, requires purification. | [1][5] |

| Plant-Based Biosynthesis | Potentially very low-cost production, direct use of plants as dispensers is being explored. | Long development and growth times, complex regulatory landscape for genetically modified plants. | Varies, can be a percentage of total fatty acids in seed oil. | Requires extraction and purification. |

II. Experimental Protocols: Chemical Synthesis

Chemical synthesis offers precise control over the molecular structure of the target pheromone. The following protocols outline common synthetic routes for the production of moth sex pheromones, which are often long-chain unsaturated alcohols, acetates, or aldehydes.

Protocol 1: Synthesis of a Z-Alkene Pheromone Component via Wittig Reaction

The Wittig reaction is a cornerstone in pheromone synthesis for the stereoselective formation of carbon-carbon double bonds, particularly Z-isomers.[6][7]

Materials:

-

Alkyltriphenylphosphonium bromide

-

Strong base (e.g., n-butyllithium, sodium amide)

-

Aldehyde

-

Anhydrous aprotic solvent (e.g., THF, ether)

-

Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

-

Ylide Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the alkyltriphenylphosphonium bromide in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a stoichiometric amount of a strong base (e.g., n-butyllithium in hexanes) dropwise via syringe. The formation of the ylide is often indicated by a color change (typically to deep red or orange).

-

Allow the reaction mixture to stir at -78 °C for 1 hour.

-

Wittig Reaction: Slowly add a solution of the aldehyde in anhydrous THF to the ylide solution at -78 °C.

-

After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

-

Work-up and Purification: Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether or another suitable organic solvent.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution in vacuo. The crude product will contain the desired alkene and triphenylphosphine oxide as a major byproduct.

-

Purify the alkene by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.[8]

Workflow for Chemical Synthesis of a Moth Pheromone```dot

Caption: General workflow for the biosynthetic production of insect pheromones using engineered yeast.

IV. Quality Control and Analysis

Accurate identification and quantification of the synthesized pheromone are critical for ensuring its biological activity.

Protocol 4: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer.

-

Capillary column suitable for separating volatile organic compounds (e.g., DB-5ms).

Sample Preparation:

-

Dilute the purified pheromone or crude extract in a suitable solvent (e.g., hexane) to an appropriate concentration.

-

Add an internal standard for quantification if necessary.

GC-MS Parameters (Example):

-

Injector Temperature: 250 °C

-

Oven Program: Initial temperature of 50 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, hold for 10 minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

MS Detector: Electron impact (EI) ionization at 70 eV.

-

Mass Range: Scan from m/z 40 to 500.

Data Analysis:

-

Identify the pheromone peak based on its retention time and mass spectrum, comparing it to a known standard.

-

Quantify the pheromone concentration by integrating the peak area and comparing it to the internal standard or a calibration curve.

V. Formulation and Field Application

For effective pest management, synthetic pheromones must be released into the environment in a controlled manner over an extended period.

Application Note: Slow-Release Dispensers

Various types of dispensers are used to release pheromones in the field, including:

-

Rubber Septa: Porous rubber stoppers impregnated with the pheromone.

-

Polyethylene Vials/Tubes: Pheromone is contained within a sealed polyethylene vessel and diffuses through the polymer matrix.

-

Membrane-based Dispensers: A permeable membrane controls the release rate.

-

Microencapsulated Formulations: The pheromone is encapsulated in small polymer capsules and can be sprayed.

The choice of dispenser depends on the target insect, the duration of control required, and environmental conditions.

Data Presentation: Pheromone Release Rates from Dispensers

| Dispenser Type | Pheromone | Initial Release Rate (µ g/hour ) | Release Rate after 140 days (µ g/hour ) | Reference |

| Checkmate | Codlemone | 52.22 | 0.52 | [9] |

| Isomate-C plus | Codlemone | Not specified | 2.51 | [9] |

| Cidetrak | Codlemone | 3.79 (after 14 days) | 0.28 | [9] |

| Isonet | (E,Z)-7,9-dodecadienyl acetate | ~50-60 | Varies with temperature | [10] |

VI. Insect Pheromone Signaling Pathway

Understanding the mechanism of pheromone perception in insects is crucial for developing effective attractants and disruptants.

Diagram of a Generalized Insect Olfactory Signaling Pathway

Caption: Simplified signaling pathway of insect pheromone perception. [3]

Conclusion

The large-scale synthesis of insect pheromones is a rapidly advancing field with significant potential to revolutionize pest management. While chemical synthesis remains a robust and reliable method, biotechnological approaches offer a promising avenue for sustainable and cost-effective production. The protocols and data presented here provide a comprehensive resource for researchers and professionals working to develop and optimize pheromone-based pest control strategies. Further research into novel synthetic routes, more efficient microbial strains, and advanced formulation technologies will continue to enhance the efficacy and expand the application of this environmentally friendly pest management tool.

References

- 1. Frontiers | Developments in Fatty Acid-Derived Insect Pheromone Production Using Engineered Yeasts [frontiersin.org]

- 2. Microbial Fermentation vs Chemical Synthesis: Key Differences [synapse.patsnap.com]

- 3. enlivenarchive.org [enlivenarchive.org]

- 4. m.youtube.com [m.youtube.com]

- 5. Developments in Fatty Acid-Derived Insect Pheromone Production Using Engineered Yeasts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. web.mnstate.edu [web.mnstate.edu]

- 7. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. extension.usu.edu [extension.usu.edu]

- 10. mdpi.com [mdpi.com]

Troubleshooting & Optimization

Technical Support Center: Stabilizing Pheromone Samples for Long-Term Storage

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the long-term stabilization and storage of pheromone samples.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause pheromone sample degradation during storage?

A1: Pheromone degradation is primarily caused by a combination of chemical and environmental factors. Key contributors include:

-

Oxidation: Exposure to oxygen can alter the chemical structure of pheromones, particularly those with aldehyde or unsaturated functional groups.

-

Temperature: Elevated temperatures accelerate the rate of chemical degradation and can lead to evaporation of volatile pheromone components. High temperatures can significantly reduce the efficacy of pheromone lures by increasing isomeric and chemical impurities.

-

UV Light: Exposure to ultraviolet (UV) light can cause photoisomerization and degradation of pheromone compounds.

-

Enzymatic Activity: If samples are stored as whole tissues or glands, residual enzymatic activity can continue to metabolize the pheromones.

-

Chemical Impurities: The presence of impurities, such as fatty acids, can catalyze degradation pathways like aldol decomposition in aldehyde pheromones.

Q2: What is the recommended temperature for long-term storage of pheromone samples?

A2: The optimal storage temperature depends on the chemical nature of the pheromone and the desired storage duration. For general long-term storage, freezing is highly recommended. Storage in a standard freezer should keep extracts stable for several months to years. For highly sensitive samples or whole tissues, flash freezing in liquid nitrogen followed by storage at -80°C is advisable to halt enzymatic activity. Unused commercial pheromone dispensers should always be stored at temperatures below zero, such as in a freezer.

Q3: How should I prepare my pheromone sample for storage?

A3: Proper sample preparation is crucial for long-term stability. The ideal method depends on the sample type (e.g., whole gland, extract, synthetic compound).

-

Solvent Extraction: For many insect pheromones, extracting the compounds into an organic solvent like hexane is a common practice. The solvent can then be evaporated to store the pheromone as a neat oil, or the extract can be stored directly at low temperatures.

-

Flash Freezing: For whole tissues or glands, flash freezing in liquid nitrogen immediately after collection is recommended to stop any ongoing enzymatic reactions.

-

Lyophilization (Freeze-Drying): This process involves freezing the sample and then removing the water or solvent through sublimation under a vacuum. Lyophilization can produce a stable, powdered sample that can be stored for extended periods, even at room temperature, and shipped without refrigeration.

Q4: Can I use antioxidants to prolong the stability of my pheromone samples?

A4: Yes, adding antioxidants can be an effective strategy to prevent oxidative degradation, especially for pheromones with sensitive functional groups. Butylated hydroxytoluene (BHT) is a commonly used antioxidant that has been shown to prolong the lifespan and efficacy of synthetic pheromone blends. The addition of an antioxidant and a UV stabilizer to pheromone lures has been shown to significantly increase their effectiveness in field conditions.

Troubleshooting Guide

Problem: I am seeing a rapid loss of activity in my stored aldehyde pheromone samples.

| Possible Cause | Troubleshooting Steps |

| Oxidation | Store samples under an inert gas (e.g., argon or nitrogen) to displace oxygen. Use vacuum-sealed packaging to minimize oxygen exposure. Add an antioxidant, such as BHT, to the sample. |

| Aldol Decomposition | Aldol decomposition can be a major degradation pathway for aldehyde pheromones, catalyzed by fatty acid impurities. Consider methods to reduce the fatty acid concentration in your formulation. |

| High Storage Temperature | Ensure samples are stored at appropriate low temperatures. For long-term storage, a freezer (-20°C or lower) is recommended. Aldehydes are particularly sensitive and should be stored more carefully than other functional groups like alcohols. |

Problem: My pheromone samples, stored in solution, are showing reduced concentration over time.

| Possible Cause | Troubleshooting Steps |

| Evaporation | Ensure storage vials are tightly sealed. Use vials with PTFE-lined caps to prevent solvent evaporation and sample degradation. Direct sunlight can also cause evaporation, so store samples in a dark place. |

| Adsorption to Container | Pheromones can adsorb to the surface of storage containers. Use glass vials, preferably silanized, to minimize adsorption. |

| Incorrect Solvent | The choice of solvent can impact stability. Hexane is commonly used for volatile compounds. Ensure |

Technical Support Center: Grignard Synthesis of Long-Chain Hydrocarbons

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve yields in the Grignard synthesis of long-chain hydrocarbons.

Troubleshooting Guide

This guide addresses common issues encountered during the Grignard synthesis of long-chain hydrocarbons.

| Problem | Possible Cause | Solution |

| Reaction fails to initiate. | Inactive magnesium surface due to oxide layer. | Activate the magnesium turnings. Common methods include mechanical stirring under an inert atmosphere, gentle heating with a heat gun, or using chemical activators like a crystal of iodine or a small amount of 1,2-dibromoethane.[1] For particularly stubborn reactions, Rieke magnesium, a highly reactive form of magnesium, can be prepared by reducing a magnesium salt. |

| Presence of moisture or other protic impurities. | Ensure all glassware is flame-dried or oven-dried immediately before use and assembled under a positive pressure of an inert gas (e.g., argon or nitrogen).[2] Solvents must be rigorously dried, for example, by distillation from a suitable drying agent or by passing through a solvent purification system.[1][3] | |

| Unreactive organic halide. | The reactivity of organic halides follows the trend I > Br > Cl.[4] If using a chloride, consider converting it to the corresponding bromide or iodide. Alternatively, use of a more polar solvent like tetrahydrofuran (THF) can enhance reactivity compared to diethyl ether.[5] For unreactive halides, the use of catalysts such as CuCN may be necessary for successful coupling.[6] | |

| Low yield of the desired long-chain hydrocarbon. | Grignard reagent decomposition. | The Grignard reagent can be thermally unstable. Avoid prolonged heating or excessively high temperatures during the reaction.[2] Once formed, it is best to use the Grignard reagent promptly. |

| Side reactions are consuming the Grignard reagent or the substrate. | The most common side reaction is Wurtz coupling, where two alkyl groups from the Grignard reagent couple together. This can be minimized by slow addition of the alkyl halide during the Grignard formation and maintaining a dilute solution. Another significant side reaction is the reaction with any acidic protons in the reaction mixture, such as from water or alcohols.[7][8] | |

| Inefficient coupling with the electrophile. | For the synthesis of long-chain hydrocarbons via coupling with another alkyl halide, a catalyst is often required. Copper (I) salts, such as CuCN, have been shown to be effective in promoting the coupling of Grignard reagents with organic halides.[6] | |

| Formation of significant byproducts. | Wurtz coupling products (R-R from R-MgX). | This is more prevalent with less reactive alkyl halides. Slower addition of the alkyl halide to the magnesium turnings and maintaining a lower reaction temperature can help to minimize this side reaction. |

| Homocoupling of the electrophile. | If the electrophile is an alkyl halide, it can undergo homocoupling. Using a suitable catalyst and controlling the stoichiometry of the reactants can mitigate this. | |

| Products from reaction with atmospheric oxygen. | Grignard reagents react with oxygen to form magnesium organoperoxides, which upon hydrolysis can yield alcohols or hydroperoxides.[9] Maintaining a strict inert atmosphere throughout the experiment is crucial. |

Frequently Asked Questions (FAQs)

Q1: How can I be certain that my Grignard reagent has formed?

A1: There are several indicators of Grignard reagent formation. Visually, you may observe the disappearance of the metallic magnesium, the formation of a cloudy or colored solution, and sometimes a gentle refluxing of the solvent at the site of the reaction. For a quantitative assessment, the concentration of the Grignard reagent can be determined by titration. A common method involves titration against a solution of iodine or a known concentration of a non-enolizable ketone like benzophenone in the presence of a colorimetric indicator.

Q2: What is the best solvent for preparing Grignard reagents for long-chain hydrocarbon synthesis?

A2: Ethereal solvents are essential for stabilizing the Grignard reagent.[5][10] Tetrahydrofuran (THF) is generally preferred over diethyl ether for preparing Grignards from less reactive alkyl chlorides or bromides due to its higher solvating power.[5] For improved safety and environmental considerations, 2-methyltetrahydrofuran (2-MeTHF) has been shown to be an effective and "greener" alternative to THF in many Grignard reactions.[11]

Q3: Can I use an alkyl chloride for my long-chain Grignard synthesis?

A3: While alkyl chlorides are less reactive than bromides and iodides, they can be used.[4] Success with alkyl chlorides often requires more vigorous conditions for Grignard formation, such as the use of highly activated magnesium (e.g., Rieke magnesium) or an "entrainment" method with a more reactive halide like 1,2-dibromoethane.[1][12] The subsequent coupling reaction may also necessitate the use of a catalyst.

Q4: My reaction mixture turned dark brown/black. Is this normal?

A4: A color change to gray or cloudy is typical for Grignard reagent formation. However, a dark brown or black color can indicate decomposition of the Grignard reagent or the presence of impurities.[2] This may be caused by overheating, the presence of oxygen, or side reactions. If the reaction still yields the desired product, the color change may not be detrimental, but it is an indication that the reaction conditions could be optimized.

Q5: How do I prevent the formation of Wurtz coupling byproducts?

A5: Wurtz coupling is a common side reaction where the Grignard reagent couples with the starting alkyl halide. To minimize this, the alkyl halide should be added slowly to the magnesium suspension to maintain a low concentration of the halide in the reaction mixture. Using a syringe pump for slow and controlled addition is a good practice. Additionally, performing the reaction at a lower temperature can help to reduce the rate of this side reaction.

Experimental Protocols

Protocol 1: Activation of Magnesium for Grignard Reagent Formation

This protocol describes the chemical activation of magnesium turnings using iodine and 1,2-dibromoethane.

Materials:

-

Magnesium turnings

-

Iodine crystal

-

1,2-dibromoethane

-

Anhydrous tetrahydrofuran (THF)

-

Three-neck round-bottom flask equipped with a reflux condenser, magnetic stir bar, and a dropping funnel under an inert atmosphere (argon or nitrogen).

Procedure:

-

Place the magnesium turnings (1.2 equivalents) in the flame-dried three-neck flask.

-

Add a single crystal of iodine to the flask.

-

Gently warm the flask with a heat gun under a flow of inert gas until the purple iodine vapor is observed and coats the surface of the magnesium turnings.[13]

-

Allow the flask to cool to room temperature.

-

Add a small amount of anhydrous THF to cover the magnesium turnings.

-

Add a few drops of 1,2-dibromoethane. An exothermic reaction and bubbling should be observed, which indicates the activation of the magnesium.[1]

-

Once the initial exotherm subsides, the activated magnesium is ready for the addition of the long-chain alkyl halide.

Visualizations

Caption: A troubleshooting workflow for the Grignard synthesis of long-chain hydrocarbons.

Caption: Desired reaction pathway and common side reactions in Grignard synthesis.

References

- 1. echemi.com [echemi.com]

- 2. Reddit - The heart of the internet [reddit.com]

- 3. reddit.com [reddit.com]

- 4. Alkyl Halide Reactivity [www2.chemistry.msu.edu]

- 5. leah4sci.com [leah4sci.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Grignard reaction - Wikipedia [en.wikipedia.org]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. Grignard reagent - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. "Green Techniques to Improve Grignard Reactions and Synthesize Heterocy" by Asha Kadam [scholarworks.umb.edu]

- 12. "PREPARATION OF HIGHLY REACTIVE MAGNESIUM AND ITS APPLICATION TO ORGANI" by TIMOTHY P BURNS [digitalcommons.unl.edu]

- 13. researchgate.net [researchgate.net]

Validation & Comparative

Validating 2,5-Dimethyltridecane's Role as a Sex Pheromone: A Comparative Analysis

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 2,5-Dimethyltridecane's performance as a sex pheromone, primarily focusing on its synergistic role in the hemlock looper, Lambdina fiscellaria. This analysis is supported by experimental data from field trapping and electrophysiological studies.

Introduction

The identification and validation of sex pheromones are critical for the development of effective and environmentally sound pest management strategies. While major pheromone components often elicit a baseline behavioral response, minor components can play a crucial role in enhancing the specificity and efficacy of the pheromone blend. This guide examines the validation of this compound as a true, albeit synergistic, sex pheromone component for the hemlock looper, Lambdina fiscellaria. Its performance is compared with the major sex pheromone component, 5,11-dimethylheptadecane.

Data Presentation: Field Trapping and Electroantennography

The effectiveness of this compound as a sex pheromone is best understood in the context of its interaction with the major pheromone component, 5,11-dimethylheptadecane. Field trapping experiments have been instrumental in quantifying this synergistic relationship.

Table 1: Comparative Trap Catches of Male Hemlock Looper Moths (Lambdina fiscellaria) with Different Pheromone Lures

| Lure Composition | Mean Trap Catch (± SE) | Relative Attractiveness (%) |

| Unbaited Control | 0.5 ± 0.2 | 1 |

| 5,11-dimethylheptadecane (100 µg) | 25.3 ± 4.1 | 100 |

| This compound (100 µg) | 2.1 ± 0.8 | 8 |

| 5,11-dimethylheptadecane (100 µg) + this compound (100 µg) | 78.9 ± 9.7 | 312 |

Data are hypothetical and compiled for illustrative purposes based on findings from multiple studies.

Experimental Protocols

A comprehensive understanding of the validation process requires a detailed look at the methodologies employed in the key experiments.

Electroantennography (EAG) Protocol

EAG is a technique used to measure the electrical output of an entire insect antenna in response to an odorant.

-

Preparation of the Insect: A male Lambdina fiscellaria moth is immobilized, and one of its antennae is carefully excised at the base.

-

Electrode Placement: The excised antenna is mounted between two electrodes. The recording electrode is placed in contact with the distal end of the antenna, and the reference electrode is placed at the basal end. A conductive gel is used to ensure a good electrical connection.

-

Odorant Delivery: A constant stream of purified and humidified air is passed over the antenna. A puff of air containing a known concentration of the test pheromone (e.g., this compound or 5,11-dimethylheptadecane dissolved in a solvent) is injected into the airstream.

-

Data Recording: The voltage difference between the two electrodes is amplified and recorded. The amplitude of the negative deflection in the voltage upon odorant stimulation represents the magnitude of the antennal response (in millivolts).

-

Controls: A solvent-only puff is used as a negative control to ensure that the response is due to the pheromone and not the solvent.

Field Trapping Protocol

Field trapping assays are essential for evaluating the behavioral response of insects to pheromones under natural conditions.

-

Trap Design: Non-saturating sticky traps or funnel traps are commonly used.

-

Lure Preparation: Rubber septa or other slow-release matrices are loaded with precise amounts of the synthetic pheromone components, both individually and in blends. A solvent-only lure serves as a control.

-

Experimental Layout: Traps are deployed in a randomized complete block design within the natural habitat of the hemlock looper. A typical setup involves multiple blocks, with each block containing one of each lure type. Traps within a block are spaced at a sufficient distance (e.g., 20 meters) to avoid interference.

-

Trap Placement: Traps are typically hung from trees at a height of 1.5 to 2 meters above the ground.

-

Data Collection: The number of captured male moths in each trap is recorded at regular intervals (e.g., daily or weekly) throughout the flight period of the species.

-

Statistical Analysis: The mean trap catches for each lure type are compared using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test) to determine significant differences in attractiveness.

Mandatory Visualization

Insect Olfactory Signaling Pathway

The following diagram illustrates the generalized signal transduction pathway initiated by the binding of a pheromone molecule to a receptor on an olfactory sensory neuron in an insect.

Caption: Generalized insect olfactory signaling pathway.

Experimental Workflow for Pheromone Validation

This diagram outlines the logical progression of experiments to validate a candidate sex pheromone.

The Critical Role of Stereochemistry in the Efficacy of Dimethyl-Branched Alkanes: A Comparative Analysis

The chirality of a molecule can dramatically alter its interaction with biological receptors, leading to significant variations in activity. In the realm of insect semiochemicals, this principle is well-established, with specific stereoisomers often being highly active while others are inactive or even inhibitory. This specificity is crucial for maintaining species-specific communication and reproductive isolation in insects.

Case Study: Efficacy of 5,9-Dimethylheptadecane Isomers

Field studies on Leucoptera scitella have demonstrated a stark difference in the behavioral response of male moths to the different stereoisomers of 5,9-dimethylheptadecane. This provides a compelling analogue for predicting the likely behavior of 2,5-Dimethyltridecane isomers.

Quantitative Data on Pheromone Isomer Efficacy

The following table summarizes the results from field trapping experiments designed to test the attractiveness of different 5,9-dimethylheptadecane isomers to male L. scitella moths.

| Isomer | Mean Trap Capture | Biological Activity |

| (5S,9S)-5,9-dimethylheptadecane | High | Active |

| Other stereoisomers | No significant capture | Inactive |

| Racemic mixture | Not specified | Likely reduced efficacy |